α-Bisabolol, also known as levomenol, is a natural monocyclic sesquiterpene alcohol renowned for its pleasant floral aroma. It is primarily extracted from German chamomile (Matricaria recutita) but also found in other plants like Candeia (Eremanthus erythropappus) and Vanillosmopsis species. [] α-Bisabolol constitutes a significant portion of chamomile essential oil, sometimes reaching up to 50% of its composition. [] The compound is recognized for its diverse biological activities, leading to its extensive use in pharmaceutical, cosmetic, and food industries. []
Alpha-bisabolol can be synthesized through various methods, including both natural extraction and synthetic processes.
In plants, alpha-bisabolol is biosynthesized from farnesyl diphosphate through a series of enzymatic reactions. Key enzymes involved include farnesyl diphosphate synthase and alpha-bisabolol synthase. The biosynthetic pathway begins with the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to form farnesyl diphosphate, which is subsequently converted into alpha-bisabolol by specific synthases identified in Matricaria recutita .
Recent advancements have led to synthetic methods for producing alpha-bisabolol. One notable method involves the reaction of farnesol in the presence of a ketone and sulfonic acid catalysts. This process allows for high purity yields of alpha-bisabolol while minimizing by-products .
Alpha-bisabolol has a molecular formula of and a molecular weight of 238.38 g/mol. Its structure features a bicyclic framework with a hydroxyl group attached to one of the rings.
The structural formula can be represented as follows:
Alpha-bisabolol participates in various chemical reactions due to its functional groups.
These reactions are significant for modifying the compound's properties for various applications.
The mechanism of action of alpha-bisabolol primarily involves its interaction with biological membranes and cellular components.
These mechanisms contribute to its widespread use in cosmetics and pharmaceuticals.
Alpha-bisabolol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in formulations where stability and efficacy are essential.
Alpha-bisabolol has diverse applications across several industries:
Alpha-bisabolol (C15H26O), a sesquiterpene alcohol primarily derived from chamomile (Matricaria chamomilla), demonstrates significant anticancer activity through modulation of multiple molecular pathways. This compound selectively induces apoptosis in cancer cells via the intrinsic mitochondrial pathway, characterized by increased caspase-3/7 activation and BID protein cleavage, leading to cytochrome c release [1] [2]. The molecule preferentially accumulates in cancer cell membranes through lipid raft interactions, disrupting membrane integrity and initiating apoptotic signaling cascades [5].
Research has identified alpha-bisabolol as a potent modulator of the epithelial-mesenchymal transition (EMT) mechanism, crucial in cancer metastasis. In pancreatic ductal adenocarcinoma models, alpha-bisabolol significantly reduces tumor mobility and invasiveness by interfering with kisspeptin receptor 1 (KISS1R) signaling pathways [1] [6]. This disruption impedes the desmoplastic reaction in adipose tissue surrounding tumors, potentially limiting metastatic spread.
Additional anticancer mechanisms include:
Table 1: Molecular Targets of Alpha-Bisabolol in Cancer Pathways
Cancer Type | Primary Target | Observed Effect | Cellular Outcome |
---|---|---|---|
Pancreatic ductal adenocarcinoma | KISS1R | EMT inhibition | Reduced metastasis |
Leukemia | BID protein | Caspase activation | Apoptosis induction |
Melanoma | ROS pathways | Oxidative stress increase | DNA fragmentation |
Breast cancer | P-glycoprotein | Efflux inhibition | Chemosensitization |
Alpha-bisabolol demonstrates significant neuroprotective properties through dual mechanisms targeting oxidative stress and neuroinflammation. In permanent focal cerebral ischemia models, pretreatment with alpha-bisabolol (50 mg/kg) reduced infarct volume by approximately 40% through modulation of glutathione (GSH) homeostasis and inhibition of myeloperoxidase (MPO) activity [2]. The compound effectively crosses the blood-brain barrier, where it quenches reactive nitrogen species (RNS) and suppresses lipid peroxidation chain reactions in neuronal membranes [2].
The sesquiterpene exerts potent anti-neuroinflammatory effects by downregulating pro-inflammatory cytokines in microglial cells. Experimental studies demonstrate that alpha-bisabolol significantly reduces TNF-α, IL-1β, and IL-6 production in activated microglia by inhibiting NF-κB nuclear translocation and suppressing COX-2 expression [2]. This anti-inflammatory action creates a protective microenvironment for neurons exposed to inflammatory stimuli.
In Alzheimer's models, alpha-bisabolol reduces amyloid-β (Aβ) peptide toxicity through multiple mechanisms:
Table 2: Neuroprotective Mechanisms of Alpha-Bisabolol
Neuroprotective Mechanism | Molecular Target | Experimental Model | Observed Outcome |
---|---|---|---|
Antioxidant defense | Glutathione reductase | Focal cerebral ischemia | ↓ Infarct volume by 40% |
Anti-neuroinflammation | NF-κB signaling | LPS-activated microglia | ↓ TNF-α, IL-1β by >50% |
Amyloid-β modulation | Protein misfolding | Transgenic C. elegans | ↓ Aβ oligomerization |
Mitochondrial protection | ROS scavenging | Hippocampal neurons | ↑ ATP production by 35% |
The anti-inflammatory properties of alpha-bisabolol involve sophisticated modulation of cytokine networks and chemokine signaling. In vivo studies demonstrate significant inhibition of TNF-α and IL-1β production in carrageenan-induced paw edema models, with reductions exceeding 60% at 200 mg/kg doses [2] [3]. The compound achieves this through direct interference with NF-κB activation by preventing IκBα phosphorylation and subsequent nuclear translocation of the p65 subunit [5].
Alpha-bisabolol also targets arachidonic acid metabolism, showing dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. This dual inhibition significantly reduces prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production, crucial mediators in chronic inflammatory conditions [3] [10]. Molecular docking studies reveal alpha-bisabolol's high binding affinity for the catalytic sites of these enzymes, with binding energies comparable to synthetic inhibitors.
The compound exerts additional immunomodulatory effects through:
Alpha-bisabolol exhibits broad-spectrum antimicrobial activity against clinically significant pathogens through diverse, pathogen-specific mechanisms. Against Gram-positive bacteria, particularly Staphylococcus aureus, alpha-bisabolol disrupts cell membrane integrity by integrating into the phospholipid bilayer and increasing membrane fluidity. This action leads to cytoplasmic content leakage and rapid bactericidal effects at concentrations of 0.05-0.1% (v/v) [2] [4]. The compound demonstrates particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) of 64 μg/mL [6].
Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, alpha-bisabolol primarily functions as an efflux pump inhibitor. It significantly enhances the efficacy of conventional antibiotics by blocking TetK and NorA efflux pumps, reducing the MIC of norfloxacin against resistant strains from 256 μg/mL to 32 μg/mL [6]. This chemosensitization effect restores antibiotic susceptibility in multidrug-resistant pathogens.
The sesquiterpene also demonstrates potent antifungal activity against Candida species:
Table 3: Antimicrobial Spectrum and Mechanisms of Alpha-Bisabolol
Pathogen Category | Representative Species | Primary Mechanism | MIC Range |
---|---|---|---|
Gram-positive bacteria | Staphylococcus aureus | Membrane disruption | 64-128 μg/mL |
Gram-negative bacteria | Escherichia coli | Efflux pump inhibition | 128-256 μg/mL |
Yeasts | Candida albicans | Ergosterol biosynthesis | 512-1024 μg/mL |
MDR bacteria | MRSA | Synergy with antibiotics | ↓ MIC 4-8 fold |
Alpha-bisabolol produces significant analgesic effects through both peripheral and central nervous system interactions. In peripheral sensory neurons, the compound modulates transient receptor potential (TRP) channels, specifically desensitizing TRPV1 and TRPA1 receptors involved in nociceptive signaling [3]. This desensitization reduces substance P release from sensory nerve endings and decreases prostaglandin sensitization of nociceptors [10].
At the spinal cord level, alpha-bisabolol enhances GABAergic neurotransmission by potentiating GABA-A receptor currents. This action produces similar effects to benzodiazepines but without tolerance development in chronic pain models [3]. The compound also suppresses glutamate excitotoxicity in the dorsal horn by reducing NMDA receptor phosphorylation, thereby inhibiting central sensitization and wind-up phenomena in neuropathic pain.
Research has revealed additional antinociceptive mechanisms:
The compound demonstrates particular efficacy in visceral pain models, reducing writhing responses in acetic acid-induced abdominal constriction by over 70% at 100 mg/kg doses. This effect appears mediated through both peripheral anti-inflammatory actions and central serotonergic modulation [3] [10].
Table 4: Analgesic Targets of Alpha-Bisabolol in Pain Pathways
Pain Pathway | Molecular Target | Physiological Effect | Pain Model Efficacy |
---|---|---|---|
Peripheral nociception | TRPV1 channels | Receptor desensitization | ↓ Thermal hyperalgesia |
Spinal cord processing | GABA-A receptors | Inhibitory neurotransmission | ↓ Allodynia |
Central sensitization | NMDA receptors | Glutamate modulation | ↓ Wind-up phenomenon |
Visceral pain | Serotonergic pathways | 5-HT modulation | ↓ Abdominal constriction |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1